molecular formula C7H6ClN3 B1280905 1-(Azidomethyl)-2-chlorobenzene CAS No. 63777-70-8

1-(Azidomethyl)-2-chlorobenzene

Cat. No. B1280905
Key on ui cas rn: 63777-70-8
M. Wt: 167.59 g/mol
InChI Key: BOSNISRGGXSMHE-UHFFFAOYSA-N
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Patent
US06060484

Procedure details

A cold (0° C.) solution of sodium azide (1.45 g, 22.3 mmol) in 50 ml of DMF was treated with 2-chlorobenzyl chloride (2.4 ml, 18.6 mmol). The reaction mixture was stirred at room temperature for 2 days, under N2 and then partitioned between EtOAc and H2O. The resultant layers were separated and the organic layer was dried over Na2SO4, filtered and then concentrated in vacuo.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[Cl:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH2:8]Cl>CN(C=O)C>[Cl:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH2:8][N:1]=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
2.4 mL
Type
reactant
Smiles
ClC1=C(CCl)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 days, under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
The resultant layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
ClC1=C(CN=[N+]=[N-])C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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